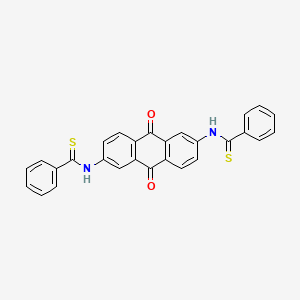![molecular formula C11H9NO4 B14474262 5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione CAS No. 67124-17-8](/img/structure/B14474262.png)
5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione is a complex organic compound characterized by its unique dioxolo-indole structure.
Vorbereitungsmethoden
The synthesis of 5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate indole derivatives under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione can be compared with other similar compounds, such as 5H-[1,3]dioxolo[4,5-f]indole and oxolinic acid. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific dioxolo-indole structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
67124-17-8 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
5-ethyl-[1,3]dioxolo[4,5-f]indole-6,7-dione |
InChI |
InChI=1S/C11H9NO4/c1-2-12-7-4-9-8(15-5-16-9)3-6(7)10(13)11(12)14/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
ITQBPAGHSABROR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC3=C(C=C2C(=O)C1=O)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


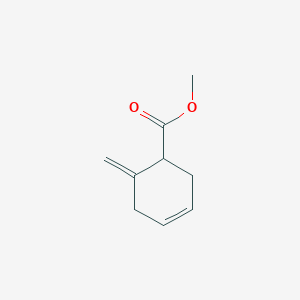
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)
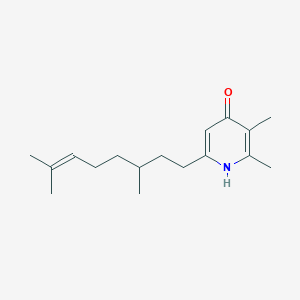
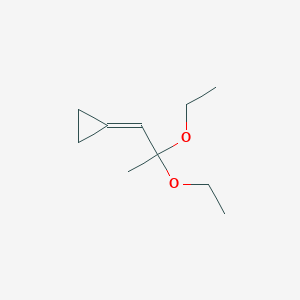
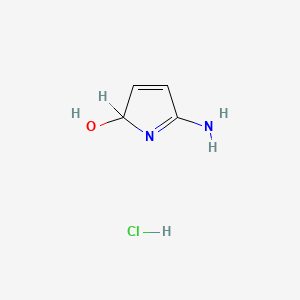
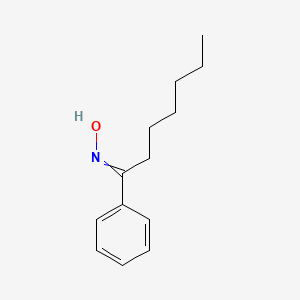
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
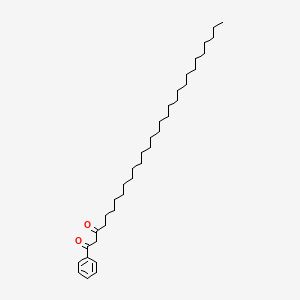
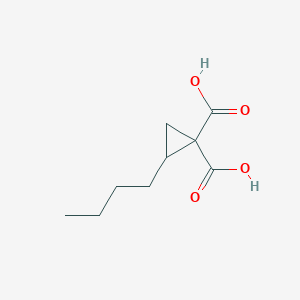
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
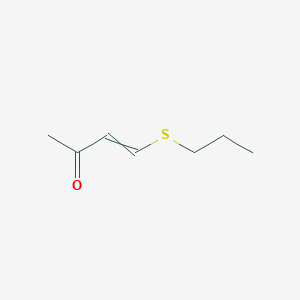
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)

